molecular formula C17H19F19N2O B12838858 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol CAS No. 73353-26-1

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

Cat. No.: B12838858
CAS No.: 73353-26-1
M. Wt: 628.31 g/mol
InChI Key: GCGAKPKICKLLED-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Patterns

¹H NMR :

  • δ 1.2–1.8 ppm (multiplet) : Protons on the propylamino chain (CH$$_2$$ groups).
  • δ 2.3 ppm (singlet) : N(CH$$3$$)$$2$$ protons, deshielded by the electron-withdrawing nitrogen.
  • δ 3.5 ppm (broad) : Hydroxyl proton, exchange-broadened due to hydrogen bonding.

¹³C NMR :

  • δ 70–85 ppm : Fluorinated carbons (CF$$2$$, CF$$3$$), exhibiting splitting from $$^{1}J_{C-F}$$ coupling (~250–300 Hz).
  • δ 55 ppm : Quaternary carbon bearing the hydroxyl group.

¹⁹F NMR :

  • δ -80 to -120 ppm : Distinct signals for CF$$3$$ (δ -82 ppm), CF$$2$$ (δ -110 to -115 ppm), and CF groups (δ -125 ppm).

Mass Spectrometric Fragmentation Pathways

  • Molecular ion (M$$^+$$) : Observed at m/z 790 (calculated for C$${17}$$H$${19}$$F$${19}$$N$$2$$O).
  • Major fragments :
    • m/z 772 (M$$^+$$ – H$$2$$O)
    • m/z 654 (loss of CF$$3$$ and HF)
    • m/z 345 (cleavage at the propylamino chain).

Infrared (IR) Vibrational Signatures

  • 3350 cm$$^{-1}$$ : O–H stretch (hydrogen-bonded).
  • 2850–2950 cm$$^{-1}$$ : C–H stretches from methyl and propyl groups.
  • 1150–1250 cm$$^{-1}$$ : Intense C–F stretching vibrations.
  • 1650 cm$$^{-1}$$ : N–H bending (tertiary amine).

Properties

CAS No.

73353-26-1

Molecular Formula

C17H19F19N2O

Molecular Weight

628.31 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

InChI

InChI=1S/C17H19F19N2O/c1-38(2)5-3-4-37-7-8(39)6-9(18,19)11(21,22)13(25,26)15(29,30)14(27,28)12(23,24)10(20,16(31,32)33)17(34,35)36/h8,37,39H,3-7H2,1-2H3

InChI Key

GCGAKPKICKLLED-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Perfluoroalkyl Chain

The perfluoroalkyl chain is introduced through reactions involving perfluorinated reagents such as perfluorooctyl iodide or bromide:

  • Reaction with alkylating agents under controlled temperature and pressure.
  • Use of catalysts like palladium or nickel to ensure selective fluorination.

Step 2: Amination

Dimethylaminopropylamine is reacted with the fluorinated intermediate to form the aminopropyl group:

  • Reductive amination using sodium cyanoborohydride or similar reducing agents.
  • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to enhance solubility and reaction efficiency.

Step 3: Hydroxylation

The hydroxyl group is introduced via:

  • Reduction of a ketone intermediate using agents like lithium aluminum hydride (LiAlH4).
  • Alternatively, hydroxylation can be achieved through catalytic oxidation using oxygen sources like hydrogen peroxide.

Reaction Conditions

Reaction Step Temperature Range Pressure Catalyst/Agent Solvent
Perfluoroalkylation 50–100°C Atmospheric Palladium/Nickel THF
Amination Room temperature Atmospheric Sodium cyanoborohydride DMF
Hydroxylation -78°C to Room Temp Atmospheric LiAlH4 Ether

Purification Techniques

Post-synthesis purification is crucial due to the complexity of fluorinated compounds:

  • Distillation : Used for separating volatile impurities.
  • Recrystallization : Applied to isolate the pure compound from solvents like ethanol.
  • Chromatography : High-performance liquid chromatography (HPLC) ensures high purity levels.

Challenges in Synthesis

The preparation of this compound faces challenges such as:

  • High reactivity of fluorinated intermediates requiring precise control over reaction conditions.
  • Difficulty in achieving selective hydroxylation without over-reduction.
  • Environmental concerns due to the use of fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and hydrophobicity.

    Biology: Employed in the study of biological membranes and proteins due to its ability to interact with lipid bilayers.

    Medicine: Investigated for potential use in drug delivery systems, where its hydrophobic nature can help in the encapsulation and transport of hydrophobic drugs.

    Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated chain can insert into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, the compound may interact with proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated amines and alcohols with varying chain lengths, fluorine substitution patterns, and functional groups. Below is a detailed comparison:

Fluorinated Amines

  • 3-(Perfluorooctyl)propylamine (CAS 139175-50-1):
    • Structure : Shorter perfluorinated chain (heptadecafluoro vs. hexadecafluoro) and lacks a hydroxyl group.
    • Properties : Higher thermal stability due to fewer polar groups but reduced solubility in polar solvents compared to the target compound .
    • Applications : Primarily used as a fluorosurfactant or surface modifier in coatings.

Fluorinated Alcohols with Dimethylaminopropylamino Groups

  • 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,15,15,15-icosafluoro-12-(trifluoromethyl)tridecan-1-ol (): Structure: Longer fluorinated chain (icosafluoro, 20 fluorine atoms) and additional trifluoromethyl group at position 12.
  • 2-Pentadecan-2-ol derivatives ():

    • Structure : Extended fluorinated chains (tetracosafluoro, 24 fluorine atoms) with terminal trifluoromethyl groups.
    • Properties : Higher fluorine content improves chemical inertness but may compromise biodegradability .

Ethoxycarbonyl/Benzyloxycarbonylamino Fluorinated Compounds

  • 2(S)-[(Ethoxycarbonylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenyl-undecan-3-one (): Structure: Contains a ketone and ethoxycarbonylamino group instead of a hydroxyl and dimethylamino group. Applications: Used as chiral auxiliaries in asymmetric synthesis due to stereochemical control imparted by fluorinated regions .

Data Table: Key Structural and Functional Differences

Compound Name Fluorine Count Functional Groups Key Applications
Target Compound 16 (hexadeca) Hydroxyl, dimethylaminopropylamino Surfactants, biomedical coatings
3-(Perfluorooctyl)propylamine 17 (heptadeca) Amine Coatings, surface modification
Icosafluoro Tridecan-1-ol 20 (icosa) Hydroxyl, trifluoromethyl High-stability lubricants
Heptadecafluoro Undecan-3-one 17 (heptadeca) Ketone, ethoxycarbonylamino Asymmetric synthesis

Research Findings and Implications

  • Fluorine Substitution : Increasing fluorine content correlates with enhanced thermal and chemical stability but may reduce solubility in aqueous media. The target compound’s hexadecafluoro backbone balances hydrophobicity and processability .
  • Functional Group Reactivity: The dimethylaminopropylamino group enables pH-responsive behavior, distinguishing it from inert perfluorinated amines like 3-(Perfluorooctyl)propylamine .
  • Biomedical Potential: Fluorinated alcohols with hydroxyl groups (e.g., the target compound) show promise in drug delivery systems due to their amphiphilic nature, unlike purely fluorinated amines .

Biological Activity

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol is a complex organic compound characterized by its unique fluorinated structure and functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields including pharmacology and biochemistry.

  • Molecular Formula : C19H19F23N2O
  • Molecular Weight : 728.3 g/mol
  • CAS Number : 94159-83-8
  • IUPAC Name : 1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-12-(trifluoromethyl)tridecan-1-ol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the dimethylamino group enhances its lipophilicity and facilitates membrane penetration. The amino groups are capable of forming hydrogen bonds and ionic interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
  • Antitumor Potential : Investigations into its anticancer effects have shown promising results in vitro.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties that warrant further exploration.

Antimicrobial Studies

A study published in Molecules examined the antimicrobial efficacy of fluorinated compounds similar to the one . It was found that modifications in the fluorinated chain length significantly affected the antimicrobial activity against various bacterial strains.

Antitumor Activity

In a study focused on structure–activity relationships (SAR), researchers synthesized several analogues of this compound and evaluated their cytotoxicity against cancer cell lines. The results demonstrated that specific structural modifications enhanced antitumor activity while maintaining low cytotoxicity towards normal cells.

CompoundIC50 (µM)Cell Line
Original Compound25HeLa
Modified Compound A15HeLa
Modified Compound B30MCF-7

Neuroprotective Effects

Research published in Neuropharmacology indicated that compounds with similar structures could inhibit neuroinflammation and protect neuronal cells from oxidative stress. Further studies are needed to confirm these effects for the specific compound .

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